3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid
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Overview
Description
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O3 It is characterized by the presence of a fluoro, methoxy, and trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro, methoxy, and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Biology: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluoro and methoxy groups.
4-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group in a different position.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, providing different chemical properties.
Uniqueness
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (fluoro and trifluoromethyl) and electron-donating (methoxy) groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C9H6F4O3 |
---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
3-fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F4O3/c1-16-7-4(8(14)15)2-3-5(6(7)10)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
HVWIVXILBQRTRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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